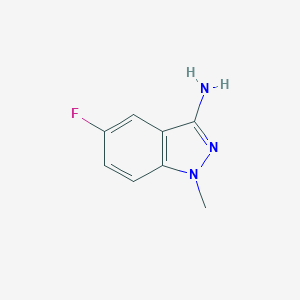

5-Fluoro-1-methyl-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPNGUIESXJDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570382 | |

| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-12-4 | |

| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171809-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of the indazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The indazole core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to its incorporation into numerous clinically evaluated and marketed drugs. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 171809-12-4, 1363382-44-8 | [1][2] |

| Molecular Formula | C₈H₈FN₃ | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 325.2 °C at 760 mmHg | |

| Flash Point | 150.5 °C | |

| InChI | 1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| InChI Key | XCPNGUIESXJDEW-UHFFFAOYSA-N | |

| SMILES | Cn1nc(N)c2cc(F)ccc12 |

Synthesis

A plausible synthetic workflow is outlined below.

Experimental Considerations:

-

Cyclization: The initial reaction of a substituted 2-fluorobenzonitrile with hydrazine is a key step in forming the indazole ring system. This reaction is often carried out at elevated temperatures in a suitable solvent.

-

N-Methylation: The introduction of the methyl group at the N1 position can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of this step (N1 vs. N2 methylation) can be influenced by the reaction conditions.

-

Functional Group Interconversion: In the proposed workflow, the synthesis starts with a nitro-substituted precursor, which is then reduced to the final amine. This strategy is common in the synthesis of aromatic amines.

Spectral Data

Detailed experimental spectral data (NMR, MS) for this compound are not widely published. However, based on the known structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.

-

¹³C NMR: Resonances for the eight carbon atoms, with the carbon atom attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (165.17).

Biological Activity and Drug Development Potential

The indazole scaffold is a cornerstone in the development of kinase inhibitors. The 3-aminoindazole moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is a critical feature for achieving potent and selective kinase inhibition.

While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable building block or lead compound in drug discovery programs targeting kinases. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking potential sites of metabolism. The N-methyl group can influence solubility and cell permeability.

Derivatives of 5-fluoro-indazole have shown inhibitory activity against various kinases, including RIP2 kinase, which is involved in inflammatory diseases. Furthermore, the broader class of fluorinated indazoles has been investigated for a wide range of therapeutic applications, including their use as inhibitors of Rho kinase (ROCK1) and p38 kinase.[3]

The general workflow for screening such a compound in a drug discovery context is illustrated below.

Safety Information

Based on the information provided by chemical suppliers, this compound should be handled with care. The following safety information has been reported:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Hazard Classification: Acute Toxicity, Oral (Category 4)

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. While a comprehensive public dataset of its experimental properties is not yet available, its structural features suggest it is a promising scaffold for further investigation. This technical guide has summarized the currently available information on its chemical and physical properties, provided a plausible synthetic strategy, and highlighted its potential biological significance. Further research is warranted to fully elucidate the experimental properties and therapeutic potential of this compound.

References

An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class, which is of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure of this compound and explores plausible synthetic pathways based on established indazole synthesis methodologies. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide outlines a generalized synthetic approach, providing a framework for its laboratory preparation.

Chemical Structure and Properties

This compound is characterized by a bicyclic indazole core. The structure features a fluorine atom at the 5-position of the indazole ring, a methyl group attached to one of the nitrogen atoms (N1), and an amine group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 171809-12-4 |

| Molecular Formula | C₈H₈FN₃ |

| Molecular Weight | 165.17 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide |

Proposed Synthesis Pathway

A plausible synthetic workflow is outlined below:

Figure 1: Proposed two-step synthesis of this compound.

Generalized Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. These should be adapted and optimized based on laboratory findings.

Step 1: Synthesis of 5-Fluoro-1H-indazol-3-amine from 2,4-Difluorobenzonitrile

This step is based on the common synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.

Reaction: 2,4-Difluorobenzonitrile reacts with hydrazine hydrate in a suitable solvent under elevated temperature to yield 5-Fluoro-1H-indazol-3-amine. The fluorine atom at the 2-position is displaced by the hydrazine, which then undergoes intramolecular cyclization with the nitrile group.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile in a high-boiling point solvent such as n-butanol or ethylene glycol.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, pour the mixture into water to induce precipitation.

-

Wash the crude product with water and a non-polar solvent like hexane to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Fluoro-1H-indazol-3-amine.

Step 2: Synthesis of this compound via N-Methylation

This step involves the selective methylation of the N1 position of the indazole ring.

Reaction: 5-Fluoro-1H-indazol-3-amine is reacted with a methylating agent in the presence of a base.

Experimental Protocol:

-

Suspend 5-Fluoro-1H-indazol-3-amine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a reaction flask.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension and stir for a short period (e.g., 15-30 minutes) at room temperature to deprotonate the indazole nitrogen.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the mixture.

-

Stir the reaction at room temperature for several hours (e.g., 2-12 hours), monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

As specific experimental data for the synthesis of this compound is not available, the following table presents expected data based on syntheses of analogous compounds.

Table 2: Predicted Quantitative Data for the Synthesis of this compound

| Step | Reaction | Starting Material | Product | Predicted Yield (%) | Predicted Purity (%) | Analytical Technique |

| 1 | Indazole Formation | 2,4-Difluorobenzonitrile | 5-Fluoro-1H-indazol-3-amine | 70-85 | >95 (after recrystallization) | ¹H NMR, ¹³C NMR, LC-MS |

| 2 | N-Methylation | 5-Fluoro-1H-indazol-3-amine | This compound | 60-75 | >98 (after chromatography) | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

Conclusion

This technical guide provides a foundational understanding of the structure and a plausible synthetic route for this compound. The outlined protocols are based on established chemical principles for the synthesis of indazole derivatives and serve as a starting point for researchers. The successful synthesis and purification of this compound will enable further investigation into its biological activities and potential applications in drug development. It is recommended that the proposed synthetic steps be carefully optimized and characterized in a laboratory setting.

5-Fluoro-1-methyl-1H-indazol-3-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-1H-indazol-3-amine, a key intermediate in the development of targeted cancer therapies. This document details its chemical properties, a robust synthesis protocol, and its significant role as a precursor to Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a critical class of drugs in oncology.

Core Compound Data

A summary of the essential chemical data for this compound is presented below.

| Parameter | Value | Reference |

| CAS Number | 171809-12-4 | N/A |

| Molecular Formula | C₈H₈FN₃ | N/A |

| Molecular Weight | 165.17 g/mol | N/A |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This method is adapted from established procedures in medicinal chemistry literature.

General Procedure for the Synthesis of 3-Amino-1-methyl-1H-indazoles

A mixture of the starting benzonitrile (10.0 mmol) and methylhydrazine (2.8 mL, 50.0 mmol) in ethanol (10.0 mL) is heated to reflux and monitored until the reaction is complete. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. Water (10.0 mL) and ethyl acetate (20.0 mL) are added to the residue. The organic layer is separated, washed sequentially with water (10.0 mL) and brine (10.0 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by silica gel chromatography using an ethyl acetate/hexanes (1:1) eluent to yield the final product.

A patent application further specifies the synthesis of this compound starting from 2-bromo-4-chloro-3,6-difluorobenzonitrile (2 g, 7.92 mmol) and methyl hydrazine (40% in water, 844 mg, 7.33 mmol) in ethanol (8 mL). The mixture is stirred at 80 °C for 16 hours. After cooling, the reaction mixture is diluted with water (200 mL) and extracted with ethyl acetate (3 x 300 mL).[1]

Synthesis Workflow for this compound

Biological Significance and Application in Drug Development

This compound serves as a crucial building block in the synthesis of potent PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.

While specific biological activity data for this compound itself is not extensively available in the public domain, its role as a precursor to highly active PARP1 inhibitors underscores its importance. The indazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry due to its ability to form key interactions with biological targets.

Hypothesized role in PARP1 Inhibition Pathway

Recommended Experimental Protocols for Biological Evaluation

For researchers aiming to evaluate the biological activity of this compound or its derivatives, the following experimental protocols are recommended.

PARP1 Inhibition Assay (General Protocol)

A common method to assess PARP1 inhibition is a biochemical assay that measures the incorporation of biotinylated NAD+ into histone proteins.

-

Plate Preparation : Coat a 96-well plate with histone H1.

-

Reaction Mixture : Prepare a reaction buffer containing activated DNA, biotinylated NAD+, and the test compound at various concentrations.

-

Enzyme Addition : Add recombinant human PARP1 enzyme to initiate the reaction.

-

Incubation : Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.

-

Detection : Wash the plate and add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose chains.

-

Signal Generation : Add a chemiluminescent or colorimetric HRP substrate.

-

Data Analysis : Measure the signal, which is proportional to PARP1 activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay (e.g., MTT Assay)

To determine the cytotoxic effects of the compound on cancer cell lines (e.g., BRCA-deficient and proficient lines):

-

Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of the test compound.

-

Incubation : Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate to allow for formazan crystal formation by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at the appropriate wavelength.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide on the Biological Activity of 5-Fluoro-1-methyl-1H-indazol-3-amine

Introduction

This document provides a technical overview of the biological activity of 5-Fluoro-1-methyl-1H-indazol-3-amine. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This guide focuses specifically on the 5-fluoro-1-methyl substituted indazol-3-amine, summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Quantitative Biological Activity Data

Currently, there is limited publicly available quantitative data specifically for the biological activity of this compound. Research has been conducted on structurally related 1H-indazole-3-amine derivatives, which have shown promise as anti-cancer agents. For instance, certain derivatives have demonstrated inhibitory effects against various cancer cell lines.

One notable study on related indazole derivatives investigated their anti-proliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells.[1][2] In these studies, a specific derivative, compound 6o, showed a promising inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM.[1][2] This compound also exhibited selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against HEK-293 normal cells.[1][2] While this data is for a related compound, it suggests the potential therapeutic area for derivatives of the 1H-indazole-3-amine scaffold.

Table 1: Anti-proliferative Activity of a Structurally Related Indazole Derivative (Compound 6o)

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15[1][2] |

| A549 | Lung Cancer | >40 |

| PC-3 | Prostate Cancer | >40 |

| Hep-G2 | Hepatoma | >40 |

| HEK-293 | Normal Kidney Cells | 33.2[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anti-cancer properties of indazole derivatives. These protocols are based on studies of structurally related compounds.

1. MTT Assay for Anti-proliferative Activity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and allowed to adhere overnight.

-

The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., 5-Fluorouracil).[1] A vehicle control (e.g., DMSO) is also included.

-

After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Staining:

-

After treatment, both adherent and floating cells are collected, washed with cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells are then washed with PBS and incubated with a solution containing RNase A and the fluorescent DNA-intercalating dye Propidium Iodide (PI).

-

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

3. Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Similar to the cell cycle analysis, cells are treated with the test compound.

-

Staining:

-

After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related indazole derivatives suggest potential mechanisms of action, particularly in the context of cancer.

A plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, the structurally related compound 6o has been shown to induce apoptosis and cause cell cycle arrest in K562 cells.[1] This is often mediated through the modulation of key regulatory proteins. One such pathway is the p53/MDM2 pathway.[1] The p53 protein is a critical tumor suppressor that can trigger cell cycle arrest and apoptosis in response to cellular stress. MDM2 is a negative regulator of p53. Inhibition of the p53-MDM2 interaction can lead to the stabilization and activation of p53, resulting in an anti-tumor effect.

Potential Signaling Pathway for Indazole Derivatives in Cancer

Caption: Proposed signaling pathway for anti-tumor activity of indazole derivatives.

Experimental Workflow for Evaluating Anti-Cancer Activity

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound for its anti-cancer potential.

Caption: General experimental workflow for preclinical anti-cancer drug discovery.

This compound belongs to the indazole class of compounds, which is of significant interest in drug discovery. While direct biological data for this specific molecule is sparse in publicly accessible literature, the known anti-proliferative and pro-apoptotic activities of structurally related 1H-indazole-3-amine derivatives provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in oncology. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for the systematic evaluation of its biological activity. Further research is warranted to fully characterize the pharmacological profile of this compound.

References

5-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide on its Putative Mechanism of Action

Disclaimer: As of late 2025, specific experimental data detailing the definitive mechanism of action for 5-Fluoro-1-methyl-1H-indazol-3-amine is not available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related indazole derivatives. The information provided herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active agents. While this specific molecule is primarily available as a research chemical, its structural features—a fluorinated indazole core with a methyl group at the N1 position and an amine at the C3 position—suggest potential interactions with various biological targets, most notably protein kinases. This guide will explore the potential mechanisms of action, supported by data from analogous compounds, and provide a framework for future experimental validation.

Hypothesized Mechanism of Action: Kinase Inhibition

The 1H-indazol-3-amine moiety is a recognized "hinge-binding" fragment, crucial for the activity of many kinase inhibitors. This structural motif can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The fluorine and methyl substitutions on the indazole ring likely modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its binding affinity and selectivity for specific kinases.

Based on extensive research on analogous indazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases involved in cellular signaling pathways that control cell proliferation, survival, and differentiation.

Potential Kinase Targets and Signaling Pathways

Numerous indazole derivatives have demonstrated potent inhibitory activity against a range of kinases. The following signaling pathways are therefore proposed as potential targets for this compound.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Several fluorinated indazole derivatives have been identified as potent inhibitors of FGFRs.[1] These receptor tyrosine kinases play a crucial role in cell proliferation, migration, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.

Figure 1: Hypothesized inhibition of the FGFR signaling pathway.

Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit Signaling

Structurally similar amino-indazole scaffolds have demonstrated spectrum-selective inhibition of PDGFRα and c-Kit. These receptor tyrosine kinases are involved in cell growth, differentiation, and survival, and their aberrant activation is a hallmark of several cancers, including gastrointestinal stromal tumors.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Indazole Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including its ability to act as a bioisostere for endogenous structures like purines and indoles, have made it a cornerstone in the design of a multitude of therapeutic agents.[5] Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[6] However, it is in the realm of oncology that the indazole scaffold has truly made its mark, forming the core of several FDA-approved drugs that target key pathways in cancer progression.[7] This technical guide delves into the historical discovery, synthetic evolution, and key therapeutic applications of indazole derivatives, with a focus on prominent drugs that have reached the clinic. We will explore the intricate signaling pathways they modulate, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to illustrate their potent activities.

Historical Perspective: From Fischer's Synthesis to Modern Drug Discovery

The journey of indazole chemistry began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883. While he did not prepare the parent indazole, his work on the cyclization of o-hydrazinobenzoic acid to form indazolone laid the foundational groundwork for accessing this heterocyclic system. Subsequent early 20th-century chemists further developed synthetic routes, but it was in the mid-20th century that the therapeutic potential of indazoles began to be realized with the discovery of the anti-inflammatory properties of benzydamine. This early success spurred further investigation into the medicinal applications of this versatile scaffold, ultimately leading to the development of highly targeted and potent drugs in the modern era. The recognition of the indazole nucleus as a "privileged scaffold" stems from its remarkable ability to interact with a variety of biological targets with high affinity and selectivity, leading to the discovery of numerous clinical candidates and marketed drugs.[1][2][3][4]

Key Indazole-Containing Drugs: A Deep Dive into Mechanism and Discovery

The versatility of the indazole scaffold is exemplified by its presence in several blockbuster drugs, each with a distinct mechanism of action. This section will focus on three prominent examples: Pazopanib, Axitinib, and Niraparib.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Discovery and Development: Pazopanib (Votrient®), developed by GlaxoSmithKline, is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[8][9] Its discovery was the result of a focused effort to identify potent and selective small molecule inhibitors of VEGFR-2, a key mediator of tumor angiogenesis.[10] The indazole core of Pazopanib plays a crucial role in its binding to the ATP-binding pocket of these kinases. Pazopanib was first approved by the FDA in 2009 for the treatment of advanced renal cell carcinoma (RCC) and later for advanced soft tissue sarcoma (STS).[8][11]

Mechanism of Action and Signaling Pathway: Pazopanib exerts its anti-tumor effects primarily by inhibiting the phosphorylation of VEGFRs, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[12] This disruption of angiogenesis effectively "starves" the tumor of essential nutrients and oxygen. The inhibition of PDGFR and c-Kit also contributes to its anti-tumor activity by affecting other aspects of tumor growth and the tumor microenvironment.

Axitinib: A Potent and Selective VEGFR Inhibitor

Discovery and Development: Axitinib (Inlyta®), developed by Pfizer, is another potent, second-generation inhibitor of VEGFRs 1, 2, and 3.[13] Its development was driven by the need for more selective and potent VEGFR inhibitors to improve efficacy and manage off-target toxicities.[12] The indazole scaffold in Axitinib is key to its high-affinity binding to the kinase domain.[14] Axitinib received FDA approval in 2012 for the second-line treatment of advanced renal cell carcinoma.[12]

Mechanism of Action and Signaling Pathway: Similar to Pazopanib, Axitinib's primary mechanism of action is the inhibition of VEGFR-mediated signaling, leading to a potent anti-angiogenic effect.[15] It has been shown to be more selective for VEGFRs compared to other multi-targeted kinase inhibitors.[14] This selectivity may contribute to its distinct efficacy and safety profile.

Niraparib: A PARP Inhibitor for Cancers with DNA Repair Deficiencies

Discovery and Development: Niraparib (Zejula®), developed by Tesaro (now part of GSK), is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[16] The discovery of Niraparib was a landmark in the development of targeted therapies based on the concept of synthetic lethality.[14] In tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death.[17] Niraparib was granted FDA approval in 2017 for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[5]

Mechanism of Action and Signaling Pathway: Niraparib's mechanism relies on the principle of synthetic lethality. By inhibiting PARP, it prevents the repair of single-strand DNA breaks. In cancer cells with defective HRR pathways (e.g., due to BRCA mutations), these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication. The inability to repair these double-strand breaks leads to genomic instability and cell death.[17]

Quantitative Data: Potency and Selectivity of Indazole Derivatives

The following tables summarize the in vitro inhibitory activities of Pazopanib, Axitinib, and Niraparib against their primary targets. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of Pazopanib Against Various Kinases

| Target Kinase | IC50 (nM) |

| VEGFR1 | 10 |

| VEGFR2 | 30 |

| VEGFR3 | 47 |

| PDGFRα | 71 |

| PDGFRβ | 84 |

| c-Kit | 74 |

Table 2: Inhibitory Activity of Axitinib Against Various Kinases

| Target Kinase | IC50 (nM) |

| VEGFR1 | 0.1 |

| VEGFR2 | 0.2 |

| VEGFR3 | 0.1-0.3 |

| PDGFRβ | 1.6 |

| c-Kit | 1.7 |

Table 3: Inhibitory Activity of Niraparib Against PARP Enzymes

| Target Enzyme | IC50 (nM) |

| PARP-1 | 3.8 |

| PARP-2 | 2.1 |

Experimental Protocols

This section provides representative experimental protocols for the synthesis of a key indazole intermediate and for a high-throughput screening assay to identify kinase inhibitors.

Synthesis of 3-Aminoindazole

3-Aminoindazole is a versatile starting material for the synthesis of many indazole-based drugs. Several synthetic routes have been reported.[18][19][20][21][22] A common method involves the cyclization of 2-fluorobenzonitrile with hydrazine.

Materials:

-

2-Fluorobenzonitrile

-

Hydrazine hydrate

-

N-Methyl-2-pyrrolidone (NMP)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-fluorobenzonitrile (1.0 eq) in NMP, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-aminoindazole.

High-Throughput Screening (HTS) for Kinase Inhibitors

This protocol describes a general workflow for a high-throughput screening campaign to identify novel kinase inhibitors.[23][24]

Materials:

-

Recombinant kinase of interest

-

Peptide substrate for the kinase

-

ATP

-

Test compound library (e.g., indazole derivatives) dissolved in DMSO

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

-

384-well microplates

-

Automated liquid handling systems

-

Plate reader

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of each test compound from the library into the wells of a 384-well plate using an acoustic dispenser or pin tool.

-

Enzyme and Substrate Addition: Add the kinase and its specific substrate, diluted in kinase assay buffer, to the wells containing the compounds.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity by adding the detection reagent. The signal (e.g., luminescence or fluorescence) is proportional to the amount of ADP produced (for ADP-Glo™) or substrate phosphorylation (for HTRF®).

-

Data Analysis: The raw data is normalized, and the percent inhibition for each compound is calculated. Hits are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Conclusion and Future Directions

The indazole scaffold has firmly established itself as a privileged core in medicinal chemistry, leading to the successful development of several life-saving drugs, particularly in the field of oncology.[2] The examples of Pazopanib, Axitinib, and Niraparib highlight the remarkable versatility of this heterocyclic system in targeting diverse biological pathways with high potency and selectivity. The rich history of indazole chemistry, from its initial discovery to its application in modern drug design, serves as a testament to the power of synthetic chemistry in advancing medicine.[6]

Future research in this area will likely focus on several key aspects. The exploration of novel substitutions on the indazole ring will continue to yield new derivatives with improved pharmacological properties. The application of the indazole scaffold to a wider range of biological targets beyond kinases and PARP is an exciting avenue for future drug discovery efforts. Furthermore, the development of more efficient and sustainable synthetic methodologies for the construction of complex indazole-containing molecules will be crucial for accelerating the drug development process. The legacy of the indazole scaffold is a compelling narrative of how a simple heterocyclic core can be transformed into a powerful tool in the fight against human diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niraparib - Wikipedia [en.wikipedia.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niraparib - Janssen/Merck/GSK - AdisInsight [adisinsight.springer.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. rroij.com [rroij.com]

- 11. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 12. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Study of Axitinib (INLYTA™), a VEGF Receptor Tyrosine Kinase Inhibitor, in Children and Adolescents with Recurrent or Refractory Solid Tumors: A Children’s Oncology Group Phase 1 and Pilot Consortium Trial (ADVL1315) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. Indazole synthesis [organic-chemistry.org]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. researchgate.net [researchgate.net]

- 23. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 5-Fluoro-1-methyl-1H-indazol-3-amine

Introduction

5-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of the indazole scaffold, a core structure in many biologically active compounds. The characterization of such molecules is crucial for confirming their identity, purity, and structure, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy being indispensable tools. This document provides a summary of the available and predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data.

Predicted and Analogue Spectroscopic Data

The following tables summarize the spectroscopic data for the analogue 5-Fluoro-1H-indazol-3-amine. The predicted shifts and peaks for the target molecule, this compound, are also discussed.

Table 1: ¹H NMR Data of 5-Fluoro-1H-indazol-3-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Change for this compound |

| Data not available | A singlet integrating to 3H is expected to appear around 3.7-4.0 ppm, corresponding to the N-CH₃ group. The chemical shifts of the aromatic protons may experience slight downfield shifts due to the electron-donating nature of the methyl group. |

Table 2: ¹³C NMR Data of 5-Fluoro-1H-indazol-3-amine

| Chemical Shift (δ) ppm | Assignment | Predicted Change for this compound |

| Data not available | A new signal is expected in the aliphatic region (around 30-35 ppm) for the N-CH₃ carbon. The chemical shifts of the aromatic carbons may also be slightly affected. |

Table 3: Mass Spectrometry (MS) Data of 5-Fluoro-1H-indazol-3-amine

| m/z | Interpretation | Predicted Change for this compound |

| 151.05 | [M]⁺ | The molecular ion peak [M]⁺ is expected at m/z 165.07, reflecting the addition of a methyl group (C₈H₈FN₃). |

| Further fragmentation data not available | Fragmentation patterns will be altered by the presence of the methyl group, potentially leading to fragments arising from the loss of a methyl radical. |

Table 4: Infrared (IR) Spectroscopy Data of 5-Fluoro-1H-indazol-3-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Change for this compound |

| Data not available | The N-H stretching vibrations of the primary amine will remain. Additional C-H stretching and bending vibrations for the methyl group are expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic amines and indazole derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

-

The spectrum is acquired at room temperature.

-

A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

-

3.2. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The mass spectrum is acquired using a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the ions is recorded.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected first.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

Technical Guide on the Physicochemical Properties of 5-Fluoro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the available physicochemical data for 5-Fluoro-1-methyl-1H-indazol-3-amine. Due to the limited availability of specific experimental data in the public domain for this compound, this guide outlines established, industry-standard protocols for determining solubility and stability. These methodologies are presented to enable researchers to generate robust and reliable data. Additionally, the known biological context of the indazole scaffold is discussed to provide a basis for its potential therapeutic relevance.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the indazole class. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1][2] The 1H-indazole-3-amine moiety, in particular, is known to be an effective hinge-binding fragment in various kinases, making it a valuable component in the design of targeted therapies.[2] Given the importance of this structural class, a thorough understanding of the physicochemical properties of its derivatives, such as this compound, is critical for drug development.

This guide serves as a core technical resource, presenting the known properties of the subject compound and providing detailed, standardized experimental protocols for the determination of its aqueous solubility and chemical stability.

Core Physicochemical Properties

While extensive experimental data for this compound is not publicly available, the following table summarizes its fundamental chemical properties based on information from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₈FN₃ | Sigma-Aldrich |

| Molecular Weight | 165.17 g/mol | Sigma-Aldrich |

| CAS Number | 171809-12-4 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | XCPNGUIESXJDEW-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | Cn1nc(N)c2cc(F)ccc12 | Sigma-Aldrich |

Solubility Assessment: Experimental Protocols

Aqueous solubility is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile and the feasibility of formulation development.[3] The following sections detail standard high-throughput and equilibrium methods for solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility is typically measured in early drug discovery to quickly assess a large number of compounds.[4] This method measures the concentration at which a compound, introduced from a dimethyl sulfoxide (DMSO) stock solution, precipitates in an aqueous buffer.[5]

Methodology: Nephelometric or Turbidimetric Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]

-

Precipitation Measurement: Measure the turbidity or light scattering of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly exceeds the background, indicating the formation of a precipitate.[3]

Kinetic Solubility Workflow

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the gold standard for lead optimization and pre-formulation studies.[4][6]

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, and 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Calibration: Quantify the concentration against a standard curve prepared with known concentrations of the compound.

Thermodynamic Solubility Workflow

Stability Assessment: Experimental Protocols

Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy over time.[7][8] This involves long-term stability studies and forced degradation (stress testing).

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[9] These studies also help in developing and validating stability-indicating analytical methods.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

General Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in suitable solvents for each stress condition. A control sample, protected from stress, should be maintained at refrigerated conditions.

-

Application of Stress Conditions: Expose the samples to the conditions outlined in the table below.

-

Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry can be used for the identification of degradants.

-

Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.

Table of Forced Degradation Conditions:

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test stability in basic environments. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation.[10] |

| Thermal | Solid and solution at 80°C for 48 hours | To assess stability at elevated temperatures. |

| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][12] | To determine sensitivity to light, as per ICH Q1B guidelines.[11][12] |

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [penwidth=1.5];Compound [label="5-Fluoro-1-methyl-\n1H-indazol-3-amine", pos="0,2.5!", shape=ellipse, fillcolor="#FBBC05"];

Acid [label="Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C)", pos="-3,0!"]; Base [label="Base Hydrolysis\n(e.g., 0.1M NaOH, 60°C)", pos="-1.5,-2!"]; Oxidation [label="Oxidation\n(e.g., 3% H2O2, RT)", pos="1.5,-2!"]; Thermal [label="Thermal Stress\n(e.g., 80°C)", pos="3,0!"]; Photo [label="Photolytic Stress\n(ICH Q1B Light)", pos="0,-3.5!"];

Analysis [label="Stability-Indicating\nHPLC-UV/MS Analysis", pos="0,-5.5!", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

edge [color="#4285F4"]; Compound -- Acid; Compound -- Base; Compound -- Oxidation; Compound -- Thermal; Compound -- Photo;

edge [color="#EA4335", style=dashed]; Acid -- Analysis; Base -- Analysis; Oxidation -- Analysis; Thermal -- Analysis; Photo -- Analysis; }

Forced Degradation Study Logic

Long-Term Stability Testing (ICH Q1A)

Long-term stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[7][13]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance for the study.[7]

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions: Store the batches under long-term and accelerated conditions as specified by ICH guidelines.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[7]

-

Tests: The testing should include attributes susceptible to change, such as appearance, assay, degradation products, and moisture content.

Biological Context and Potential Signaling Pathways

While specific biological targets for this compound are not defined in the literature, the indazole scaffold is a key component of numerous clinically approved and investigational drugs.[1][14] Many indazole derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation, survival, and apoptosis.[2][15]

For example, various 1H-indazole-3-amine derivatives have been investigated as inhibitors of tyrosine kinases (e.g., Bcr-Abl, EGFR) and serine/threonine kinases (e.g., ERK1/2), which are often dysregulated in cancer.[1] A potential mechanism of action for compounds of this class involves the inhibition of these kinases, leading to the downstream suppression of pro-survival pathways and the induction of apoptosis.[2][16]

Hypothesized Signaling Pathway

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While compound-specific data is scarce, the detailed protocols presented herein are based on established industry and regulatory standards. The application of these methods will generate the necessary data to support the progression of this, and similar, indazole derivatives through the drug discovery and development pipeline. The established biological importance of the indazole scaffold underscores the value of such a thorough physicochemical characterization.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. asianpubs.org [asianpubs.org]

- 6. enamine.net [enamine.net]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 5-Fluoro-1-methyl-1H-indazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methyl-1H-indazol-3-amine is a synthetic compound belonging to the indazole class of molecules, a scaffold of significant interest in medicinal chemistry. While direct and specific therapeutic targets for this compound are not extensively documented in publicly available literature, the broader family of indazole derivatives has been a fertile ground for the discovery of potent inhibitors of various key cellular targets. This guide provides a comprehensive overview of the potential therapeutic targets of this compound based on the well-established biological activities of structurally related indazole compounds. The primary focus will be on protein kinases and other enzymes implicated in oncology, inflammation, and infectious diseases. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and related indazole derivatives.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. The 3-aminoindazole motif, present in this compound, is a particularly effective pharmacophore known to act as a hinge-binding mimic of adenine, the core component of ATP. This allows 3-aminoindazole derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.

Numerous indazole-containing compounds have entered clinical trials, and several have been approved as drugs for the treatment of cancer and other diseases. The diverse biological activities of indazole derivatives highlight the potential of this compound as a starting point for the development of novel therapeutics.

Potential Therapeutic Target Classes

Based on the known activities of analogous compounds, the potential therapeutic targets for this compound can be broadly categorized as follows:

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 3-aminoindazole core is a well-established hinge-binding motif for various kinases.

-

Receptor Tyrosine Kinases (RTKs): Many indazole derivatives are potent inhibitors of RTKs involved in angiogenesis and tumor progression.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy in oncology.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are implicated in tumor growth and stromal recruitment.

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.

-

c-Kit: This RTK is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).

-

-

Non-Receptor Tyrosine Kinases: This class of kinases is also involved in various cellular processes and is a target for indazole-based inhibitors.

-

Serine/Threonine Kinases:

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.

-

Other Potential Targets

While kinase inhibition is the most prominent activity of indazole derivatives, other potential targets have been identified:

-

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

-

Apoptosis Regulators: Some indazole derivatives have been shown to induce apoptosis in cancer cells through modulation of proteins in the Bcl-2 family and the p53/MDM2 pathway.

-

Viral Proteins: Indazole-containing compounds have been explored as potential antiviral agents, for instance, by targeting the polymerase complex of the influenza virus.

Quantitative Data for Representative Indazole Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of representative indazole-based compounds against various targets to illustrate the potential potency of this chemical class.

| Compound Class | Target | Assay Type | IC50 / Ki / EC50 | Reference |

| 3-Aminoindazole Ureas | KDR (VEGFR2) | Enzymatic Assay | Low nM | [1] |

| 3-Aminoindazole Ureas | FLT3 | Enzymatic Assay | Potent Inhibition | [1] |

| 3-Aminoindazole Ureas | cKIT | Enzymatic Assay | Potent Inhibition | [1] |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3 | Cellular Assay | Single-digit nM | [2] |

| 3-Amino-1H-indazol-6-yl-benzamides | PDGFRα (T674M mutant) | Cellular Assay | Single-digit nM | [2] |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Enzymatic Assay | As low as 0.1 nM | [3] |

| Indazole-containing compounds | Influenza A (H1N1) | Viral Yield Reduction | 690 nM | [4] |

Experimental Protocols for Target Identification and Validation

The following are generalized experimental protocols that are commonly employed to identify and characterize the therapeutic targets of novel compounds like this compound.

Kinase Inhibition Assays (General Protocol)

-

Objective: To determine the in vitro inhibitory activity of the test compound against a panel of protein kinases.

-

Materials: Recombinant human kinases, appropriate peptide substrates, ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™, Z'-LYTE™).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, peptide substrate, and assay buffer.

-

Add the diluted test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at a specified temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

-

Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways Potentially Targeted by Indazole Derivatives

The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) that are potential targets for 3-aminoindazole compounds.

References

- 1. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening - Enamine [enamine.net]

In Silico Modeling and Docking Studies of 5-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on 5-Fluoro-1-methyl-1H-indazol-3-amine, a promising derivative for targeted drug development. In the absence of extensive experimental data for this specific molecule, this document outlines a comprehensive in silico approach to characterize its potential as a therapeutic agent. We present detailed protocols for molecular docking studies against plausible cancer-related protein targets, including Activin-like Kinase 5 (ALK5), B-cell lymphoma 2 (Bcl-2), and the p53-MDM2 complex. Furthermore, a thorough in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling workflow is described. All quantitative data, including predicted physicochemical properties, docking scores, and ADMET parameters, are summarized in structured tables for clarity and comparative analysis. Methodological workflows and relevant signaling pathways are visualized using Graphviz diagrams to provide a clear conceptual framework for researchers. This guide serves as a roadmap for the virtual screening and lead optimization of this compound and its analogs.

Introduction

Indazole-containing compounds have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The strategic incorporation of a fluorine atom and a methyl group in this compound can enhance metabolic stability, binding affinity, and cell permeability, making it a compound of interest for further investigation. Computational, or in silico, methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic profile of novel chemical entities before their synthesis and experimental testing.[3]

This whitepaper provides a detailed technical framework for the in silico evaluation of this compound. While specific experimental data for this compound is limited, a deuterated analog has been identified as a potent inhibitor of Activin-like Kinase 5 (ALK5), a key player in the TGF-β signaling pathway implicated in cancer progression.[4] This provides a strong rationale for focusing our primary docking studies on ALK5. Additionally, given the established role of the indazole scaffold in targeting other cancer-related proteins, we also propose in silico investigations against Bcl-2 and the p53-MDM2 interaction, both critical regulators of apoptosis.[1][5]

Physicochemical Properties and Drug-Likeness

A preliminary in silico assessment of the physicochemical properties of this compound is essential to evaluate its drug-likeness. These properties are critical determinants of a compound's pharmacokinetic behavior.

| Property | Predicted Value | Reference Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 179.18 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Molar Refractivity | 48.32 | 40 to 130 |

| Topological Polar Surface Area (TPSA) (Ų) | 54.89 | < 140 |

Table 1: Predicted Physicochemical Properties of this compound. Data is predicted using computational tools and compared against generally accepted ranges for orally bioavailable drugs.

In Silico Modeling and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This section outlines the protocol for docking this compound into the active sites of its potential protein targets.

Proposed Protein Targets

-

Activin-like Kinase 5 (ALK5): A transmembrane serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in various cancers.[4] The PDB ID: 2WOT, representing ALK5 in complex with an inhibitor, can be utilized for this study.[6]

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The indazole scaffold has been explored for the development of dual MCL-1/BCL-2 inhibitors.[1][7]

-

p53-MDM2 Interaction: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target for cancer therapy. Small molecules that inhibit this interaction can reactivate p53 and induce apoptosis in cancer cells.[5]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The crystal structure of the target protein (e.g., ALK5, PDB ID: 2WOT) is downloaded from the Protein Data Bank.

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Kollman charges are added to the protein using software such as AutoDock Tools.

-

The prepared protein structure is saved in the PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL or SDF).